![molecular formula C15H23N3O6 B12905802 Pro-Pro-Glu](/img/structure/B12905802.png)
Pro-Pro-Glu
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Pro-Glu typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected proline is first coupled with another proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting dipeptide is then coupled with protected glutamic acid under similar conditions. After the coupling reactions, the protecting groups are removed to yield the final tripeptide .
Industrial Production Methods
Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This method offers high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pro-Pro-Glu can undergo various chemical reactions, including:
Oxidation: The proline residues can be oxidized to form hydroxyproline.
Reduction: Reduction reactions can modify the carboxyl group of glutamic acid to form glutamate.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include hydroxyproline derivatives, glutamate derivatives, and substituted peptides with modified functional groups .
Scientific Research Applications
Scientific Research Applications
Pro-Pro-Glu exhibits a range of applications across various scientific disciplines:
Biochemistry
- Model Compound: It serves as a model for studying peptide bond formation and hydrolysis, contributing to our understanding of protein chemistry .
- Metabolic Pathways: this compound is involved in metabolic processes, particularly in amino acid metabolism, making it relevant for studies on metabolic disorders .
Pharmacology
- Neuroprotective Effects: Research indicates that this compound can bind to glutamate receptors, potentially offering neuroprotective benefits in neurodegenerative disease models .
- Antioxidant Properties: Studies have shown that peptides containing this compound can mitigate oxidative stress through modulation of cellular defense pathways .
- Therapeutic Potential: this compound derivatives are being investigated for their potential use in treating conditions related to oxidative stress and inflammation, such as hypertension and diabetes .
Industrial Applications
- Peptide Production: The compound is utilized in the synthesis of peptide-based products and serves as a standard in analytical techniques for peptide characterization .
Neuroprotective Studies
A study investigating the neuroprotective effects of Gly-Pro-Glu (a tripeptide including this compound) demonstrated significant binding affinity to glutamate receptors, suggesting that derivatives may provide neuroprotection in neurodegenerative models .
Antioxidant Activity
In vitro experiments revealed that peptides derived from hen egg proteins containing this compound exhibited strong antioxidant activity, effectively reducing reactive oxygen species levels in cell models .
Data Table: Biological Activities of this compound Derivatives
Peptide | Biological Activity | IC50 Value | Source |
---|---|---|---|
Gly-Pro-Glu | Neuroprotective | Comparable to GPE | Research Study on Neuroprotection |
Hen Egg Peptides | Antioxidant | 25.7 ± 0.2 μM | Antioxidant Activity Study |
ACE Inhibitory | Antihypertensive | 9.4 µg/mL | Pharmacological Effects Research |
Mechanism of Action
The mechanism of action of Pro-Pro-Glu involves its interaction with specific molecular targets, such as enzymes and receptors. The proline residues contribute to the peptide’s conformational stability, while the glutamic acid residue can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-Glu: A tripeptide with glycine instead of the second proline.
Pro-Pro-Gly: A tripeptide with glycine instead of glutamic acid.
Uniqueness
Pro-Pro-Glu is unique due to the presence of two proline residues, which impart rigidity and stability to the peptide structure. This rigidity can influence the peptide’s interaction with other molecules and its overall biological activity. Additionally, the glutamic acid residue provides opportunities for further chemical modifications and interactions .
Properties
Molecular Formula |
C15H23N3O6 |
---|---|
Molecular Weight |
341.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H23N3O6/c19-12(20)6-5-10(15(23)24)17-13(21)11-4-2-8-18(11)14(22)9-3-1-7-16-9/h9-11,16H,1-8H2,(H,17,21)(H,19,20)(H,23,24)/t9-,10-,11-/m0/s1 |
InChI Key |
RFWXYTJSVDUBBZ-DCAQKATOSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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